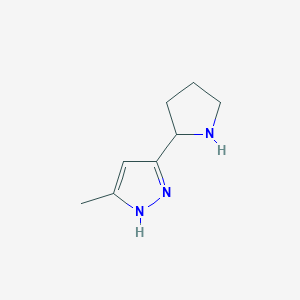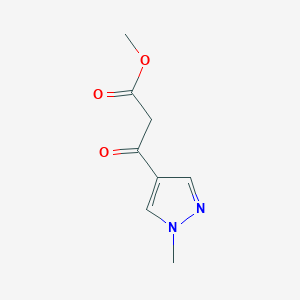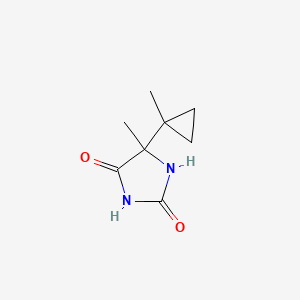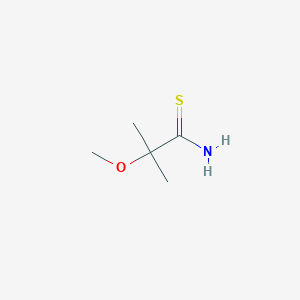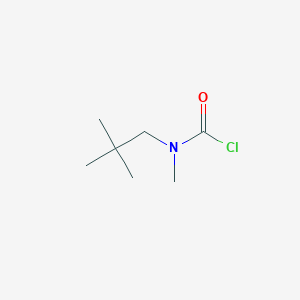
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves carbenes, which are highly reactive intermediates in organic synthesis . The Williamson synthesis, which uses an SN2 reaction and requires that one of the two groups attached to oxygen be either secondary or (preferably) primary, could potentially be used .Molecular Structure Analysis
“N-(2,2-dimethylpropyl)benzenecarbonimidoyl chloride” contains total 30 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
Ethers, which are related to the compound , are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2-dimethylpropanoyl chloride” include a molar mass of 120.576 and various thermophysical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Methoxy-N-methylamides : N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride has been used in the synthesis of N-methoxy-N-methylamides (Weinreb amides). These amides are effective carbonyl equivalents, reacting with organometallics to provide various carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).
Synthesis of N-Ethyl-N-methylcarbamoyl Chloride : A practical and convenient process for synthesizing N-ethyl-N-methylcarbamoyl chloride was investigated. This process involves the methylation of N-benzylideneethylamine followed by hydrolyzation and neutralization, ultimately yielding N-ethyl-N-methylcarbamoyl chloride with a high yield (Yong, 2008).
Palladium-Catalyzed Synthesis of N-(Hetero)arylcarbazoles : An efficient method for synthesizing N-(hetero)arylcarbazoles using various (hetero)aryl chlorides and N-carbazolylmagnesium chloride in the presence of a palladium catalyst was reported. This method is significant for producing functional materials for organic light-emitting diodes (Nakayama et al., 2015).
Synthesis and Characterization of Ion-Selective Sensors : this compound has been used in the development of ion-selective sensors. For instance, a PVC membrane sensor for Cu2+ ions was created using a derivative of this compound, showing good selectivity and sensitivity (Ghanei-Motlagh et al., 2011).
Wirkmechanismus
Safety and Hazards
While specific safety data for “N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride” is not available, related compounds such as “N,N-Dimethylaniline” and “2,2-dimethylpropanoyl chloride” are considered hazardous. They are combustible, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
The development of carbenes, which are related to the compound , has led to their application in the synthesis of complex natural products, transition metal catalysis, organo-catalysis, and several other synthetic methodologies . Future research may continue to explore these applications and develop new ones.
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYVQFIEZYRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





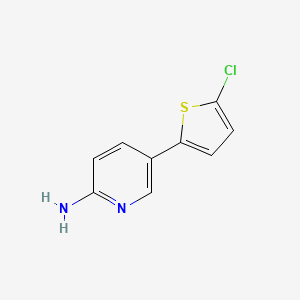
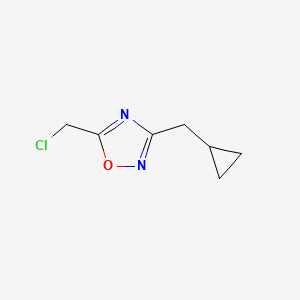

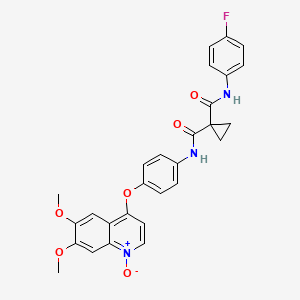
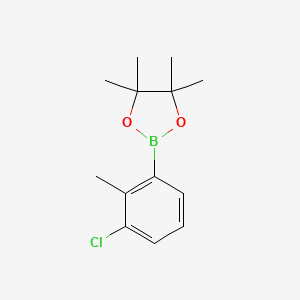
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
